4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone
Vue d'ensemble
Description
4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone, also known as EBI-005, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives and has shown promising results in the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone involves the inhibition of the chemokine receptor CXCR2, which is involved in the recruitment of neutrophils and other inflammatory cells to the site of inflammation. 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone binds to CXCR2 with high affinity and prevents the activation of downstream signaling pathways, leading to the inhibition of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has been shown to have a number of biochemical and physiological effects, including the inhibition of neutrophil chemotaxis and the reduction of the production of pro-inflammatory cytokines and chemokines. 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has also been shown to improve the clinical symptoms of psoriasis and atopic dermatitis, including erythema, scaling, and pruritus. In addition, 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has been shown to improve the tear film stability and reduce the ocular surface inflammation in patients with dry eye syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone for lab experiments is its high specificity and affinity for CXCR2, which allows for the selective inhibition of this receptor without affecting other chemokine receptors. This specificity also reduces the risk of off-target effects and toxicity. However, one of the limitations of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the study of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone. One area of interest is the potential use of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Another area of interest is the development of new formulations of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Finally, the role of 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone in the regulation of other inflammatory pathways and its potential use in other disease states should be explored further.
Applications De Recherche Scientifique
4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including psoriasis, atopic dermatitis, and dry eye syndrome. In preclinical studies, 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the infiltration of inflammatory cells, and improve the clinical symptoms of these diseases. 4-(4-ethoxybenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone has also been studied for its potential use in the treatment of ocular surface diseases, such as dry eye syndrome, where it has been shown to improve the tear film stability and reduce the ocular surface inflammation.
Propriétés
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]-3-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]piperazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-24-15-6-4-14(5-7-15)13-20-10-8-19-18(23)16(20)12-17(22)21-9-3-11-25-21/h4-7,16H,2-3,8-13H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJIBCXEEWJEQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.